2-Methyltetrahydrofuran-3-one

Catalog No.
S702655
CAS No.
3188-00-9
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyltetrahydrofuran-3-one

CAS Number

3188-00-9

Product Name

2-Methyltetrahydrofuran-3-one

IUPAC Name

2-methyloxolan-3-one

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3

InChI Key

FCWYQRVIQDNGBI-UHFFFAOYSA-N

SMILES

CC1C(=O)CCO1

Solubility

slightly
Slightly soluble in oils
Soluble (in ethanol)

Canonical SMILES

CC1C(=O)CCO1

Synthesis and characterization:

-Methyltetrahydrofuran-3-one, also known as coffee furanone, has been the subject of various scientific studies investigating its synthesis and characterization. Researchers have employed different methods for its synthesis, including:

  • Cyclization of levulinic acid using various catalysts [].
  • Oxidation of 2-methyltetrahydrofuran with metal oxides or peroxides [].
  • Decarboxylation of 5-hydroxy-2-pentanoic acid [].

These studies not only establish methods for the production of coffee furanone but also contribute to the understanding of its chemical properties and reactivity.

Role in flavor and aroma:

2-Methyltetrahydrofuran-3-one is a key contributor to the characteristic aroma of coffee. Studies have explored its role in flavor perception and its interaction with other aroma compounds in roasted coffee beans [, ]. Understanding the role of coffee furanone is crucial for optimizing coffee roasting processes and developing flavoring agents for various applications in the food and beverage industry.

2-Methyltetrahydrofuran-3-one, also known as coffee furanone, is a volatile compound with the chemical formula C5_5H8_8O2_2 and a molecular weight of 100.12 g/mol. This compound is characterized by its pleasant aroma, reminiscent of caramel and nuts, making it a significant flavoring agent in various food products, particularly coffee. It is transparent and has been identified as a key contributor to the aroma profile of roasted coffee beans, where it exists at concentrations around 30 parts per million .

MTHF is generally considered safe for consumption at levels typically encountered in coffee. However, concentrated forms of MTHF can be irritating to the skin, eyes, and respiratory system []. It is recommended to handle MTHF with proper personal protective equipment in a well-ventilated environment.

Involving 2-methyltetrahydrofuran-3-one primarily focus on its synthesis and transformation into other compounds. Notable reactions include:

  • Acid-Catalyzed Ring Closure: This method involves the cyclization of β-alkoxy diazoketones, which was one of the first methods developed for synthesizing this compound .
  • Condensation Reactions: It can be synthesized through the condensation of ethyl lactate and methyl acrylate in dimethyl sulfoxide solution or under phase transfer conditions in ionic liquids .
  • Oxidative Hydroxylation: This reaction involves the oxidation of 2-acetylbutyrolactone to yield 2-methyltetrahydrofuran-3-one .
  • Hydrolysis of Dithioketals: Another synthetic route involves hydrolyzing corresponding dithioketals to produce this compound .

Several methods have been developed for synthesizing 2-methyltetrahydrofuran-3-one:

  • Acid-Catalyzed Ring Closure: A classic method involving β-alkoxy diazoketones.
  • Condensation of Ethyl Lactate and Methyl Acrylate: Conducted in dimethyl sulfoxide or ionic liquids, yielding satisfactory results.
  • Oxidative Hydroxylation of 2-Acetylbutyrolactone: A method that utilizes lithium hypochlorite and ruthenium catalysts for effective synthesis .
  • Dithioketal Hydrolysis: Involves hydrolyzing dithioketals to obtain the desired compound.

Due to its unique flavor profile, 2-methyltetrahydrofuran-3-one finds applications in various industries:

  • Food Industry: Used as a flavoring agent in coffee, nuts, cocoa, brandy, and meat sauces at concentrations typically ranging from 5 to 20 parts per million .
  • Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and fragrances.

Several compounds share structural or functional similarities with 2-methyltetrahydrofuran-3-one. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Furfuryl MercaptanC5_5H6_6OSStrong odor; used in food flavoring
5-MethylfuranC5_5H6_6OContributes to roasted coffee aroma
2-FurancarboxaldehydeC5_5H4_4OUsed as a flavoring agent; has a sweet note
Ethyl FuroateC7_7H8_8OFruity aroma; used in food applications

Uniqueness of 2-Methyltetrahydrofuran-3-one:
Unlike other similar compounds, 2-methyltetrahydrofuran-3-one is particularly noted for its sweet caramel-like aroma combined with nuttiness, making it distinct within the context of coffee flavors. Its specific contributions to the sensory experience of roasted coffee set it apart from others that may have more pungent or less complex aromas .

Molecular Structure and Formula

2-Methyltetrahydrofuran-3-one is an organic compound with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol [1] [2] [3]. The compound belongs to the class of furanones, which are characterized by a furan ring bearing a ketone group [4]. The molecule consists of a five-membered heterocyclic ring containing one oxygen atom, with a methyl substituent at the 2-position and a ketone functional group at the 3-position [1] [5].

The International Union of Pure and Applied Chemistry name for this compound is 2-methyloxolan-3-one [5] [4]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC1OCCC1=O [1] [3] [5]. The compound is also known by several synonyms including tetrahydro-2-methylfuran-3-one, 4,5-dihydro-2-methyl-3(2H)-furanone, and coffee furanone [1] [2] [4].

PropertyValueReference
Molecular FormulaC₅H₈O₂ [1] [2] [3]
Molecular Weight100.12 g/mol [1] [2] [3]
IUPAC Name2-methyloxolan-3-one [5] [4]
SMILESCC1OCCC1=O [1] [3] [5]
InChIInChI=1S/C5H8O2/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3 [1] [4]
InChI KeyFCWYQRVIQDNGBI-UHFFFAOYSA-N [1] [5] [4]

Stereochemistry and Conformational Analysis

2-Methyltetrahydrofuran-3-one possesses one stereocenter at the carbon bearing the methyl group, resulting in two possible stereoisomers [6]. The compound exhibits chirality due to the asymmetric carbon at position 2, which creates enantiomeric forms designated as (R)- and (S)-2-methyltetrahydrofuran-3-one [6]. Commercial preparations of this compound are typically obtained as racemic mixtures containing equal proportions of both enantiomers [7].

The conformational behavior of 2-methyltetrahydrofuran-3-one is influenced by the five-membered ring structure, which can adopt envelope and twist conformations [6]. The presence of the ketone group at position 3 introduces additional electronic effects that influence the preferred conformational states of the molecule [6]. The stereochemical configuration significantly impacts the compound's physical and chemical properties, including its interaction with biological systems and its spectroscopic characteristics [6].

Physical Properties

Boiling Point, Density, and Flash Point

2-Methyltetrahydrofuran-3-one exhibits well-defined physical properties that are characteristic of its molecular structure. The compound has a boiling point of 139°C under standard atmospheric pressure [3] [8] [9]. The density of the compound at 25°C is 1.034 g/mL [3] [10] [9], while some sources report the specific gravity as 1.04 at 20°C relative to water [8].

The flash point of 2-methyltetrahydrofuran-3-one is 39°C when measured using the closed cup method [3] [8] [11]. This relatively low flash point indicates that the compound is classified as a flammable liquid, requiring appropriate handling precautions [12]. The vapor pressure characteristics and volatility of the compound are consistent with its use in flavor and fragrance applications [3] [9].

Physical PropertyValueMeasurement Conditions
Boiling Point139°CStandard atmospheric pressure
Density1.034 g/mL25°C
Specific Gravity1.0420°C/20°C
Flash Point39°CClosed cup method

Appearance and Organoleptic Characteristics

2-Methyltetrahydrofuran-3-one appears as a colorless to pale yellow clear liquid under normal conditions [3] [5] [13]. Some sources describe the appearance as potentially ranging from colorless to yellow to green, depending on purity and storage conditions [13]. The compound maintains its liquid state at room temperature and exhibits good stability under appropriate storage conditions [13] [14].

The organoleptic characteristics of 2-methyltetrahydrofuran-3-one are particularly notable, as the compound possesses distinctive sensory properties that contribute to its commercial applications [3] [9]. The odor is described as coffee-like, nutty, brown, and rum-like [3] [9]. These aromatic properties have led to its designation as "coffee furanone" in some applications [1] [4]. The compound exhibits taste characteristics described as nutty and astringent with slight creamy and almond nuances when evaluated at concentrations of 75 parts per million [15].

Refractive Index and Optical Properties

The refractive index of 2-methyltetrahydrofuran-3-one is 1.429 when measured at 20°C using the sodium D-line [3] [8] [9]. Some sources report a slightly broader range of 1.4270-1.4310 at 20°C [5]. This optical property is consistent with the compound's molecular structure and density characteristics [3] [5].

The optical properties of 2-methyltetrahydrofuran-3-one are influenced by its electronic structure, particularly the presence of the carbonyl chromophore [6]. The compound's absorption characteristics in the ultraviolet and visible regions are determined by the π → π* and n → π* electronic transitions associated with the ketone functional group [6]. These optical properties are relevant for spectroscopic identification and quantitative analysis methods [16].

Chemical Properties

Solubility Profile

2-Methyltetrahydrofuran-3-one exhibits moderate solubility in water, with the Human Metabolome Database reporting it as "soluble in water" [4]. However, other sources suggest that the compound is "not miscible or difficult to mix" with water [11]. This apparent discrepancy may reflect concentration-dependent solubility behavior or differences in measurement conditions [4] [11].

The compound demonstrates good solubility in organic solvents, particularly dimethyl sulfoxide, where it achieves a solubility of 25 mg/mL (249.7 millimolar) with sonication recommended for complete dissolution [10]. The solubility characteristics are influenced by the compound's ability to form hydrogen bonds through its carbonyl oxygen and its overall polarity [4] [10]. The partition coefficient data indicates moderate lipophilicity, with logarithmic partition coefficient values reported in the literature [4].

Reactivity Patterns

2-Methyltetrahydrofuran-3-one exhibits reactivity patterns typical of both ketones and cyclic ethers [12] . The carbonyl group at position 3 serves as an electrophilic center, making it susceptible to nucleophilic attack by various reagents [18]. The compound can undergo typical carbonyl reactions including reduction, oxidation, and condensation reactions [18].

The five-membered ring structure can participate in ring-opening reactions under appropriate conditions, particularly in the presence of nucleophiles [18]. The compound's reactivity is also influenced by the electron-donating properties of the methyl substituent and the electronic effects of the oxygen heteroatom in the ring [18]. These reactivity patterns make 2-methyltetrahydrofuran-3-one a valuable intermediate in organic synthesis applications [19] .

Stability Under Various Conditions

2-Methyltetrahydrofuran-3-one demonstrates good chemical stability under recommended storage conditions [12] [13]. The compound is stable when stored in cool, dry conditions away from heat, flames, and sparks [12]. However, it should be protected from strong oxidizing agents, which can cause decomposition or unwanted side reactions [12].

The thermal stability of the compound is adequate for most applications, with decomposition occurring only at elevated temperatures [12]. Under fire conditions, the compound may produce hazardous decomposition products including carbon oxides [12]. The compound exhibits air sensitivity and should be stored under inert gas atmospheres to prevent oxidative degradation [13] [14]. Long-term stability is maintained when the compound is kept in tightly sealed containers at appropriate temperatures [13] [14].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Data

2-Methyltetrahydrofuran-3-one has been characterized using both proton and carbon-13 nuclear magnetic resonance spectroscopy [20] [21] [22]. The proton nuclear magnetic resonance spectrum of the compound has been recorded at 399.65 MHz in deuterated chloroform [20] [23]. The spectral data reveals characteristic chemical shifts and coupling patterns that are consistent with the five-membered ring structure and the ketone functionality [20] [21].

The carbon-13 nuclear magnetic resonance spectrum provides information about the carbon framework of the molecule, with distinct chemical shifts observed for the carbonyl carbon, the methyl carbon, and the ring carbons [21] [22]. The spectroscopic data supports the structural assignment and provides valuable information for compound identification and purity assessment [20] [21] [14].

Mass Spectrometry Analysis

Mass spectrometry analysis of 2-methyltetrahydrofuran-3-one using electron ionization reveals characteristic fragmentation patterns [24] [20] [25]. The molecular ion peak appears at mass-to-charge ratio 100, corresponding to the molecular weight of the compound [24] [20] [25]. The base peak in the mass spectrum occurs at mass-to-charge ratio 43, representing 100% relative intensity [24] [20].

Additional significant peaks in the mass spectrum include ions at mass-to-charge ratios 72 (87.3% relative intensity), 28 (55.9% relative intensity), and 45 (34.8% relative intensity) [24] [20]. The fragmentation pattern is consistent with typical ketone and cyclic ether fragmentation mechanisms, involving loss of methyl groups, carbon monoxide, and ring fragmentation processes [24] [25]. The mass spectrometric data provides definitive molecular weight confirmation and structural information for compound identification [24] [20] [25].

Mass-to-Charge RatioRelative Intensity (%)Fragment Assignment
10056.3Molecular ion
43100.0Base peak
7287.3Major fragment
4534.8Secondary fragment
2855.9Carbon monoxide loss

Infrared and Raman Spectroscopy

Infrared spectroscopy of 2-methyltetrahydrofuran-3-one reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule [23] [26]. The carbonyl stretching frequency appears in the expected region for cyclic ketones, providing confirmation of the ketone functionality [23] [26]. Additional absorption bands correspond to carbon-hydrogen stretching, carbon-carbon stretching, and ring deformation modes [23] [26].

Raman spectroscopy has been employed for the analysis and monitoring of 2-methyltetrahydrofuran-3-one in various applications [16]. A characteristic Raman peak appears in the 905-930 wavenumber region, which has been utilized for quantitative analysis in process monitoring applications [16]. The Raman spectroscopic method offers advantages for real-time monitoring and quantification of the compound in complex mixtures [16]. The spectroscopic data obtained from both infrared and Raman techniques provides complementary information about the vibrational modes and molecular structure [16] [27].

Other Spectral Properties

2-Methyltetrahydrofuran-3-one exhibits additional spectroscopic properties that are relevant for comprehensive characterization [6] [25]. The compound's ultraviolet-visible absorption characteristics are influenced by the carbonyl chromophore, which contributes to electronic transitions in the near-ultraviolet region [6]. These optical properties have been evaluated in the context of phototoxicity and photoallergenicity assessments [6].

Physical Description

Liquid
Colourless liquid; Wintergreen-like aroma

Hydrogen Bond Acceptor Count

2

Exact Mass

100.052429494 g/mol

Monoisotopic Mass

100.052429494 g/mol

Boiling Point

138.00 to 139.00 °C. @ 760.00 mm Hg

Heavy Atom Count

7

Density

1.180-1.185

UNII

I3703CL967

GHS Hazard Statements

Aggregated GHS information provided by 1608 companies from 5 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3188-00-9

Wikipedia

Coffee_furanone

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3(2H)-Furanone, dihydro-2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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